1-(Morpholin-3-yl)prop-2-yn-1-one
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Overview
Description
1-(Morpholin-3-yl)prop-2-yn-1-one is an organic compound that belongs to the class of propargyl compounds These compounds are characterized by the presence of a propargyl group, which is a functional group containing a triple bond between two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-3-yl)prop-2-yn-1-one typically involves the reaction of morpholine with propargyl bromide. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) at room temperature. Potassium carbonate is used as a base to facilitate the reaction. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-3-yl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can react with the propargyl group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-(Morpholin-3-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential cytotoxic activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(Morpholin-3-yl)prop-2-yn-1-one involves its interaction with molecular targets through its propargyl group. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can induce various biological effects, including cytotoxicity and apoptosis in cancer cells.
Comparison with Similar Compounds
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness: 1-(Morpholin-3-yl)prop-2-yn-1-one is unique due to its specific structure, which combines a morpholine ring with a propargyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-morpholin-3-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO2/c1-2-7(9)6-5-10-4-3-8-6/h1,6,8H,3-5H2 |
InChI Key |
SPIVLHSZMKNEEA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1COCCN1 |
Origin of Product |
United States |
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